molecular formula C10H9BrN2O5 B5008212 3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid

3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid

Cat. No. B5008212
M. Wt: 317.09 g/mol
InChI Key: XUFBFNKFASZTHQ-UHFFFAOYSA-N
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Description

The compound “3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid” likely belongs to the class of organic compounds known as acylaminobenzoic acids and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid have been synthesized using facile chemical methods from 4-nitrobenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound would likely be similar to other acylaminobenzoic acids, with an acetyl group attached to an amino group, and a nitro group attached to the benzene ring .

properties

IUPAC Name

3-acetamido-5-bromo-4-methyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O5/c1-4-7(11)3-6(10(15)16)9(13(17)18)8(4)12-5(2)14/h3H,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFBFNKFASZTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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